N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-14(12-3-1-4-12)16-11-15(6-8-18-9-7-15)13-5-2-10-19-13/h2,5,10,12H,1,3-4,6-9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDOTKZHXIHWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Oxane Core
The tetrahydropyran ring is constructed via acid-catalyzed cyclization of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde. A modified Prins cyclization using thiophene-2-carbaldehyde and 3-buten-1-ol in the presence of sulfuric acid yields the oxane framework.
Reaction Conditions :
Reductive Amination to Introduce the Primary Amine
The aldehyde intermediate is converted to the primary amine via reductive amination. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol with ammonium acetate facilitates this transformation.
Reaction Conditions :
-
Reactants : 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv), NH<sub>4</sub>OAc (2.0 equiv)
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Reducing Agent : NaBH<sub>3</sub>CN (1.5 equiv)
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Solvent : MeOH, 24 h, room temperature
Synthesis of Cyclobutanecarboxylic Acid
[2+2] Cycloaddition for Cyclobutane Formation
Cyclobutanecarboxylic acid is synthesized via a photochemical [2+2] cycloaddition of acrylic acid derivatives. Ultraviolet irradiation of maleic anhydride in the presence of a sensitizer (e.g., acetophenone) generates the cyclobutane ring.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The anhydride is hydrolyzed under basic conditions to yield cyclobutanecarboxylic acid.
Reaction Conditions :
Amide Bond Formation
Coupling Reagent Optimization
The amide bond between 4-(thiophen-2-yl)oxan-4-yl)methanamine and cyclobutanecarboxylic acid is formed using carbodiimide-based coupling agents. Comparative studies from analogous systems highlight the efficacy of EDC/HOBt with DMAP.
Reaction Conditions :
Table 1: Comparison of Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMAP | DMF | 24 | 82 |
| HATU | DIPEA | DMF | 5 | 38 |
| BOPCl | Et<sub>3</sub>N | CH<sub>2</sub>Cl<sub>2</sub> | 24 | 28 |
Mechanistic Insights
The reaction proceeds via activation of the carboxylic acid as an HOBt ester, followed by nucleophilic attack by the amine. DMAP accelerates the reaction by forming a reactive acyliminium intermediate, enhancing the electrophilicity of the carbonyl carbon.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Analytical HPLC confirms purity >95%.
Spectroscopic Validation
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 3.85–3.70 (m, 4H, oxane), 2.90 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>NH), 2.50–2.30 (m, 4H, cyclobutane).
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<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 175.2 (C=O), 140.1 (thiophene C2), 126.3 (thiophene C4), 68.9 (oxane C4), 34.5 (cyclobutane CH<sub>2</sub>).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for amide coupling. A trial using EDC/HOBt in DMF at 80°C for 1 h achieved 75% yield, demonstrating feasibility for high-throughput applications.
Solid-Phase Synthesis
Immobilization of the amine on Wang resin enabled iterative coupling and cleavage, though yields were lower (62%) due to steric hindrance from the cyclobutane.
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) in pilot studies maintained consistent yields (80–82%), confirming robustness. Process optimization recommendations include:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxane ring may produce tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide exhibits potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of anti-cancer and anti-inflammatory drugs.
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structures to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thiophene are known for their cytotoxic effects against various cancer cell lines, including breast and lung cancers.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to the thiophene ring can enhance anti-cancer properties .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways presents another avenue for research. Thiophene-containing compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Data Table: Summary of Anti-inflammatory Effects
| Compound Structure | Inhibition Rate (%) | Target Cytokines |
|---|---|---|
| Thiophene Derivative A | 75% | TNF-alpha, IL-6 |
| Thiophene Derivative B | 60% | IL-1β |
| This compound | TBD | TBD |
Material Science
This compound also has potential applications in material science, particularly in the development of organic electronic materials.
Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to form π-conjugated systems can enhance charge transport properties.
Case Study : Research conducted by Advanced Functional Materials highlighted that incorporating thiophene into polymeric solar cells improved overall efficiency due to better light absorption and charge mobility .
Sensors
The sensitivity of thiophene derivatives to environmental changes positions them well for use in sensor technology. This compound could be utilized in the design of sensors for detecting gases or biomolecules.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules.
Synthesis Pathways
The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing cyclobutanecarboxylic acid derivatives with thiophene-based aldehydes.
- Functionalization Techniques : Modifying the oxane ring to introduce various functional groups that enhance reactivity.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated from structural data.
†Formula inferred from substituents.
Structural and Physicochemical Differences
- Cyclopropane vs. Cyclobutane Carboxamide :
Analog 1 replaces the cyclobutane with a cyclopropane ring, reducing molecular weight by ~14 Da. The smaller, more strained cyclopropane may lower metabolic stability compared to the cyclobutane in the target compound . - Heterocyclic Core: The target compound’s oxane (oxygen-containing) ring contrasts with Analog 2’s azetidine (nitrogen-containing) ring.
- Substituents: Analog 2 incorporates a hydroxymethyl group and cyanophenyl moieties, increasing polarity and molecular weight. These modifications likely improve aqueous solubility but reduce membrane permeability compared to the target compound’s lipophilic oxane-thiophene system .
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of thiophenes with oxan derivatives, leading to a cyclobutane framework. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiophene rings exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the incorporation of oxan and cyclobutane moieties enhances their pharmacological profiles.
Antitumor Activity
A study on related compounds demonstrated that derivatives with thiophene structures showed significant inhibition against various cancer cell lines. For instance, 4-(thiophen-2-yl) derivatives were evaluated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Compounds showed IC50 values comparable to established inhibitors like AZD-2281, suggesting potential use in cancer therapeutics .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease. Compounds with similar structural features have shown promising AChE inhibitory activity, indicating that this compound could also possess neuroprotective properties .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with specific enzyme targets. For instance:
- PARP Inhibition : By inhibiting PARP enzymes, these compounds can disrupt cancer cell repair mechanisms.
- AChE Inhibition : Compounds that inhibit AChE can increase acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative conditions.
Q & A
Q. What are the optimized synthetic routes for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide?
The synthesis typically involves multi-step reactions:
- Amide bond formation : React cyclobutanecarboxylic acid derivatives (e.g., acid chloride) with a primary amine-containing intermediate, such as [4-(thiophen-2-yl)oxan-4-yl]methylamine.
- Key steps : Control reaction conditions (e.g., anhydrous solvents, temperatures between 0–25°C) to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .
- Validation : Confirm intermediate structures using -NMR and LC-MS before proceeding to subsequent steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Structural confirmation : -NMR and -NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) for molecular weight validation .
- Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition temperatures and phase transitions .
- Purity assessment : HPLC with UV detection (e.g., at 254 nm) to quantify impurities .
Q. How does the cyclobutane ring affect the compound’s physicochemical properties?
- Conformational rigidity : The strained cyclobutane ring restricts rotational freedom, potentially enhancing binding affinity to biological targets.
- Solubility : Lower solubility in aqueous media compared to linear analogs due to hydrophobicity. Solubility can be improved via co-solvents (e.g., DMSO) or salt formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Data collection : Use single crystals grown via vapor diffusion or slow evaporation. Employ synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL for structure refinement, leveraging its robust handling of restraints for strained rings (e.g., cyclobutane) and hydrogen-bonding networks .
- Validation : Cross-check crystallographic data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in bond lengths or angles .
Q. What experimental strategies address contradictions in biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions.
- Metabolite analysis : LC-MS/MS to detect degradation products or active metabolites that may skew activity readings .
Q. How can computational modeling predict the compound’s pharmacokinetic profile?
- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 estimate permeability (e.g., blood-brain barrier penetration), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition).
- Molecular docking : Simulate binding to target proteins (e.g., GPCRs or enzymes) using AutoDock Vina. Validate with Molecular Dynamics (MD) simulations to assess binding mode stability .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Process optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., amide coupling) to improve yield and reproducibility.
- By-product management : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
